

An In-depth Technical Guide on the Toxicological Profile of 2-Ethenylphenol

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Compound of Interest

Compound Name: **2-Ethenylphenol**

Cat. No.: **B127231**

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Executive Summary

2-Ethenylphenol, also known as 2-vinylphenol, is a phenolic compound with applications in the synthesis of polymers and as a precursor for more complex molecules. It occurs naturally in some foods and beverages. This technical guide provides a comprehensive overview of the available toxicological data for **2-ethenylphenol**. A significant challenge in compiling this profile is the limited availability of specific quantitative toxicological data (e.g., LD50, NOAEL) for **2-ethenylphenol** itself. Consequently, this guide also incorporates data from related compounds, such as styrene (its metabolic precursor), its isomer 4-vinylphenol, and the broader class of phenolic compounds, to provide a more complete, albeit inferred, toxicological picture. All instances of data from related compounds are clearly noted.

The known toxicological profile of **2-ethenylphenol**, primarily derived from GHS classifications, indicates that it is toxic if swallowed, causes severe skin and eye damage, and may elicit allergic reactions of the skin and respiratory system. Mechanistic insights from related phenolic compounds suggest that toxicity may be mediated through the induction of apoptosis and modulation of inflammatory signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-ethenylphenol** is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-Ethenylphenol**

Property	Value	Reference(s)
CAS Number	695-84-1	[1] [2]
Synonyms	2-Vinylphenol, 2-Hydroxystyrene, o-Vinylphenol	[1]
Molecular Formula	C ₈ H ₈ O	[1] [2]
Molecular Weight	120.15 g/mol	[1]
Appearance	Colorless to pale yellow liquid/powder to lump	[2]
Melting Point	29.5 °C	[2]
Boiling Point	184.15 °C (estimate)	[2]
Density	1.0609 g/cm ³	[2]

Toxicological Data

Direct quantitative toxicological data for **2-ethenylphenol** is not readily available in the public domain. The GHS hazard classifications provide a qualitative assessment of its potential toxicity.

Table 2: GHS Hazard Classification for **2-Ethenylphenol**

Hazard Class	Hazard Statement	Reference(s)
Acute Toxicity, Oral (Category 3)	H301: Toxic if swallowed	[1]
Skin Corrosion (Category 1B)	H314: Causes severe skin burns and eye damage	[1]
Skin Irritation (Category 2)	H315: Causes skin irritation	[1]
Skin Sensitization (Category 1)	H317: May cause an allergic skin reaction	[1]
Serious Eye Damage/Eye Irritation (Category 2)	H319: Causes serious eye irritation	[1]
Respiratory Sensitization (Category 1)	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled	[1]

Note: Data for related compounds, where available, has been compiled to provide context but should be interpreted with caution.

Table 3: Toxicological Data for Related Compounds

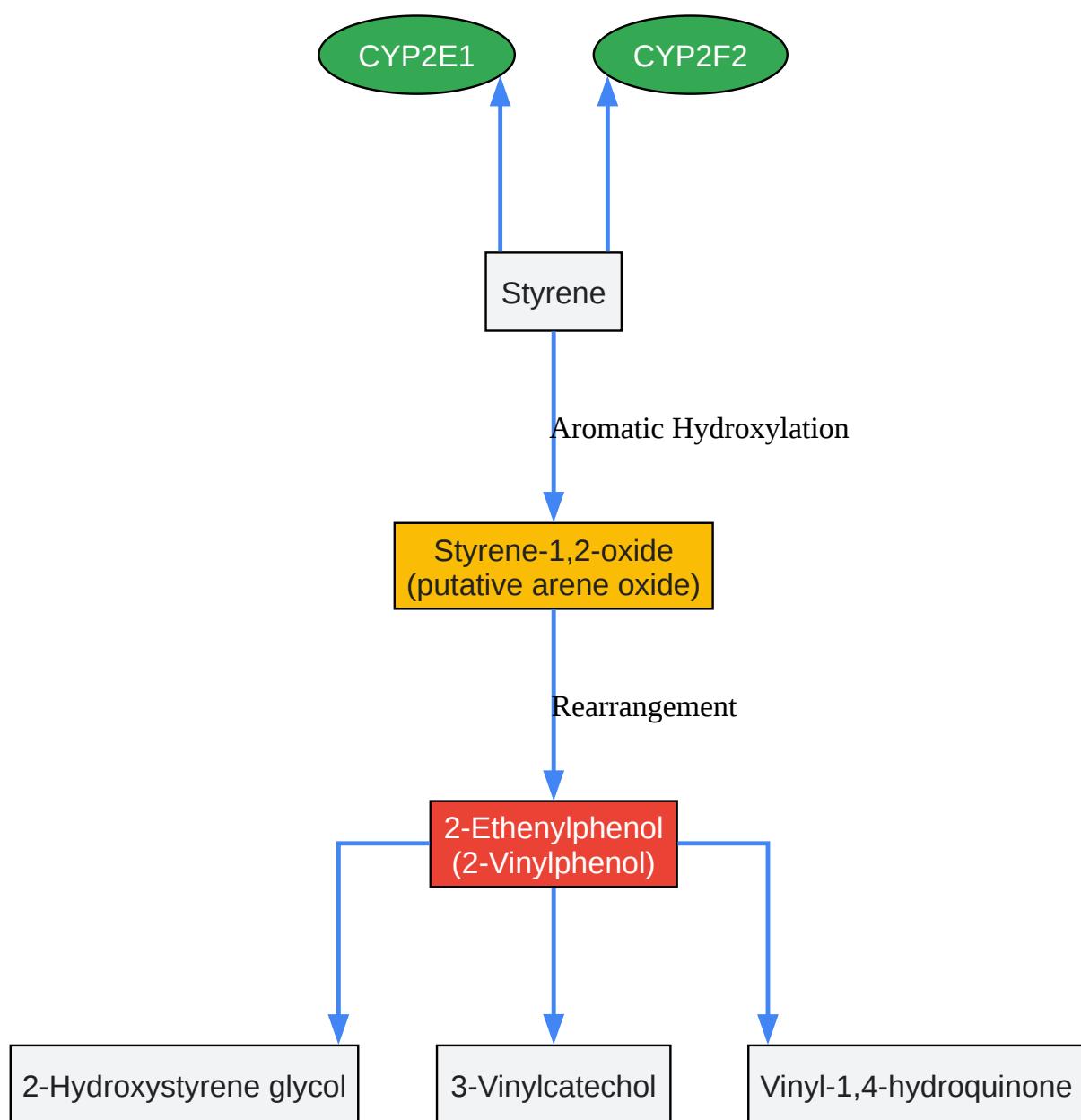
Compound	Test	Species	Route	Value	Reference(s)
4-Vinylphenol (10% solution)	LD50	-	Oral	ATE > 2000 mg/kg	[3]
4-Vinylphenol (10% solution)	LD50	-	Dermal	ATE > 2000 mg/kg	[3]

Metabolism and Toxicokinetics

2-Ethenylphenol is a known metabolite of styrene. The metabolic pathway involves the oxidation of styrene, primarily mediated by cytochrome P450 enzymes.

Experimental Protocol Example: In Vitro Metabolism Studies

- Objective: To determine the metabolic fate of **2-ethenylphenol** in liver microsomes.
- Methodology:
 - Incubate **2-ethenylphenol** with liver microsomes (e.g., from human, rat, or mouse) in the presence of an NADPH-generating system.
 - The reaction mixture typically contains phosphate buffer, MgCl₂, the microsomal protein, and the substrate (**2-ethenylphenol**).
 - Reactions are initiated by the addition of the NADPH-generating system and incubated at 37°C.
 - The reactions are terminated by the addition of a quenching solvent (e.g., acetonitrile or methanol).
 - The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[4][5][6]



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Metabolic pathway of styrene to **2-ethenylphenol** and its subsequent metabolites.^[4]

Mechanism of Toxicity and Signaling Pathways

The precise signaling pathways disrupted by **2-ethenylphenol** have not been fully elucidated. However, based on studies of other phenolic compounds, several mechanisms can be inferred.

Phenolic compounds are known to induce cytotoxicity and apoptosis in various cell types.

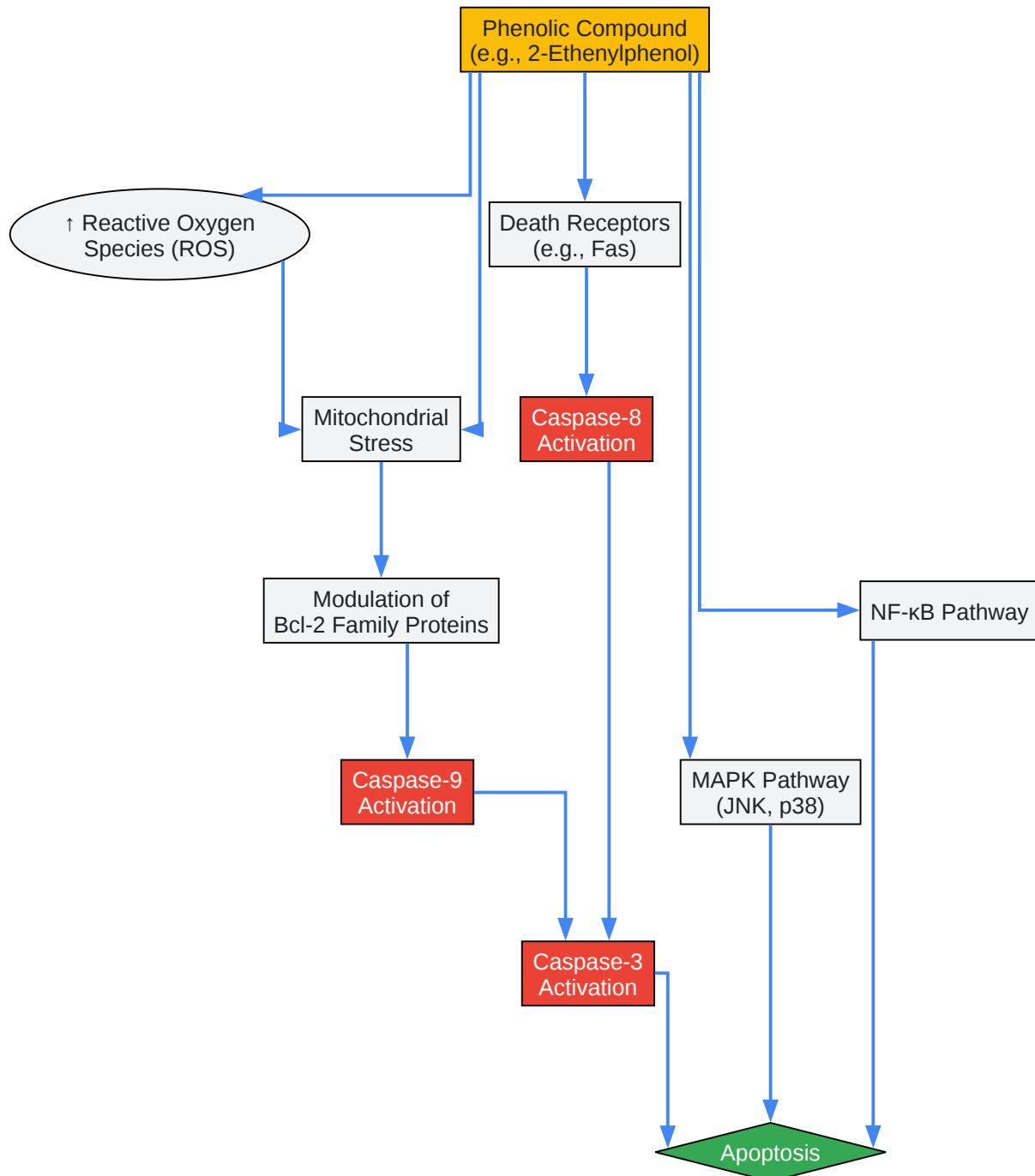
General Apoptotic Pathways Induced by Phenolic Compounds

Phenolic compounds can trigger apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.

- Intrinsic Pathway: Involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and -3), ultimately leading to apoptosis. This pathway is regulated by the Bcl-2 family of proteins.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Extrinsic Pathway: Initiated by the binding of ligands to death receptors (e.g., Fas), leading to the activation of an initiator caspase (e.g., caspase-8) and subsequent executioner caspases.[\[7\]](#)[\[8\]](#)

Involvement of NF-κB and MAPK Signaling

The NF-κB and MAPK signaling pathways are often implicated in the cellular response to toxic insults. Some phenolic compounds have been shown to modulate these pathways, which can influence cell survival, inflammation, and apoptosis.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

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Generalized signaling pathways for apoptosis induced by phenolic compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Genotoxicity and Carcinogenicity

There is a lack of specific data on the genotoxicity and carcinogenicity of **2-ethenylphenol**. However, its metabolic precursor, styrene, is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). The primary metabolite of styrene, styrene-7,8-oxide, is mutagenic.^[4] Studies have also shown that styrene can induce chromosomal aberrations in cultured human lymphocytes.^[14]

Experimental Protocol Example: Chromosomal Aberration Test

- Objective: To assess the potential of a test substance to induce chromosomal abnormalities in cultured mammalian cells.
- Methodology:
 - Human lymphocytes are cultured in vitro.
 - The cells are treated with various concentrations of the test substance (e.g., **2-ethenylphenol**) for a defined period (e.g., 24 hours).
 - A metabolic activation system (e.g., S9 mix) may be included to detect metabolites that may be genotoxic.
 - After treatment, the cells are harvested, and metaphase chromosomes are prepared and stained.
 - The chromosomes are then examined microscopically for structural aberrations (e.g., breaks, gaps, rearrangements).^{[14][15]}

Conclusion and Future Directions

The toxicological profile of **2-ethenylphenol** is currently incomplete due to a significant lack of publicly available quantitative data. The existing GHS classifications suggest that it is an acutely toxic and corrosive substance. Inferences from its metabolic precursor, styrene, and the broader class of phenolic compounds suggest potential for genotoxicity and induction of apoptosis through various signaling pathways.

To provide a comprehensive risk assessment for **2-ethenylphenol**, further research is imperative. Key areas for future investigation include:

- Acute and chronic toxicity studies to determine LD50, NOAEL, and LOAEL values.
- In-depth genotoxicity assays (e.g., Ames test, in vivo micronucleus assay) specifically for **2-ethenylphenol**.
- Carcinogenicity bioassays to evaluate its long-term tumorigenic potential.
- Mechanistic studies to elucidate the specific signaling pathways affected by **2-ethenylphenol**.

A more complete understanding of the toxicological properties of **2-ethenylphenol** is crucial for ensuring its safe handling and use in research and industrial applications.

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